Cas no 2227897-09-6 (tert-butyl N-{2-(1R)-3-amino-1-hydroxypropylphenyl}carbamate)

tert-butyl N-{2-(1R)-3-amino-1-hydroxypropylphenyl}carbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-{2-(1R)-3-amino-1-hydroxypropylphenyl}carbamate
- tert-butyl N-{2-[(1R)-3-amino-1-hydroxypropyl]phenyl}carbamate
- EN300-1874851
- 2227897-09-6
-
- Inchi: 1S/C14H22N2O3/c1-14(2,3)19-13(18)16-11-7-5-4-6-10(11)12(17)8-9-15/h4-7,12,17H,8-9,15H2,1-3H3,(H,16,18)/t12-/m1/s1
- InChI Key: DSTCPWGEQHROSX-GFCCVEGCSA-N
- SMILES: O(C(NC1C=CC=CC=1[C@@H](CCN)O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 266.16304257g/mol
- Monoisotopic Mass: 266.16304257g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 289
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 84.6Ų
- XLogP3: 1.6
tert-butyl N-{2-(1R)-3-amino-1-hydroxypropylphenyl}carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1874851-10.0g |
tert-butyl N-{2-[(1R)-3-amino-1-hydroxypropyl]phenyl}carbamate |
2227897-09-6 | 10g |
$6635.0 | 2023-06-01 | ||
Enamine | EN300-1874851-0.25g |
tert-butyl N-{2-[(1R)-3-amino-1-hydroxypropyl]phenyl}carbamate |
2227897-09-6 | 0.25g |
$1420.0 | 2023-09-18 | ||
Enamine | EN300-1874851-5.0g |
tert-butyl N-{2-[(1R)-3-amino-1-hydroxypropyl]phenyl}carbamate |
2227897-09-6 | 5g |
$4475.0 | 2023-06-01 | ||
Enamine | EN300-1874851-0.1g |
tert-butyl N-{2-[(1R)-3-amino-1-hydroxypropyl]phenyl}carbamate |
2227897-09-6 | 0.1g |
$1357.0 | 2023-09-18 | ||
Enamine | EN300-1874851-1g |
tert-butyl N-{2-[(1R)-3-amino-1-hydroxypropyl]phenyl}carbamate |
2227897-09-6 | 1g |
$1543.0 | 2023-09-18 | ||
Enamine | EN300-1874851-0.5g |
tert-butyl N-{2-[(1R)-3-amino-1-hydroxypropyl]phenyl}carbamate |
2227897-09-6 | 0.5g |
$1482.0 | 2023-09-18 | ||
Enamine | EN300-1874851-2.5g |
tert-butyl N-{2-[(1R)-3-amino-1-hydroxypropyl]phenyl}carbamate |
2227897-09-6 | 2.5g |
$3025.0 | 2023-09-18 | ||
Enamine | EN300-1874851-5g |
tert-butyl N-{2-[(1R)-3-amino-1-hydroxypropyl]phenyl}carbamate |
2227897-09-6 | 5g |
$4475.0 | 2023-09-18 | ||
Enamine | EN300-1874851-0.05g |
tert-butyl N-{2-[(1R)-3-amino-1-hydroxypropyl]phenyl}carbamate |
2227897-09-6 | 0.05g |
$1296.0 | 2023-09-18 | ||
Enamine | EN300-1874851-1.0g |
tert-butyl N-{2-[(1R)-3-amino-1-hydroxypropyl]phenyl}carbamate |
2227897-09-6 | 1g |
$1543.0 | 2023-06-01 |
tert-butyl N-{2-(1R)-3-amino-1-hydroxypropylphenyl}carbamate Related Literature
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
-
Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
-
Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
-
Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
Additional information on tert-butyl N-{2-(1R)-3-amino-1-hydroxypropylphenyl}carbamate
Research Brief on tert-butyl N-{2-(1R)-3-amino-1-hydroxypropylphenyl}carbamate (CAS: 2227897-09-6)
The compound tert-butyl N-{2-(1R)-3-amino-1-hydroxypropylphenyl}carbamate (CAS: 2227897-09-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral carbamate derivative serves as a critical intermediate in the synthesis of biologically active molecules, particularly those targeting neurological and cardiovascular disorders. Recent studies highlight its role in the development of novel therapeutic agents, owing to its unique structural features and pharmacological potential.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways and optimization strategies for this compound, emphasizing its enantioselective synthesis. The research team employed asymmetric hydrogenation and chiral auxiliary techniques to achieve high yields and purity, which are crucial for scalable pharmaceutical production. The study also investigated the compound's stability under various physiological conditions, providing valuable insights for formulation development.
In parallel, a preclinical study demonstrated the compound's efficacy as a precursor in the synthesis of beta-adrenergic receptor agonists. The research, conducted by a team at the University of Cambridge, revealed that tert-butyl N-{2-(1R)-3-amino-1-hydroxypropylphenyl}carbamate exhibits excellent bioavailability and metabolic stability, making it a promising candidate for further drug development. The study utilized in vitro and in vivo models to validate its pharmacological profile, with particular focus on its cardiovascular effects.
Another significant advancement was reported in a 2024 Nature Communications article, which detailed the compound's application in targeted drug delivery systems. Researchers functionalized nanoparticles with this carbamate derivative to enhance blood-brain barrier penetration, demonstrating its potential in treating central nervous system disorders. The study's findings suggest that the compound's unique stereochemistry and functional groups contribute to its ability to facilitate targeted delivery while minimizing off-target effects.
From a safety perspective, recent toxicological assessments have shown that tert-butyl N-{2-(1R)-3-amino-1-hydroxypropylphenyl}carbamate exhibits favorable pharmacokinetic properties with low cytotoxicity across multiple cell lines. These findings, published in Regulatory Toxicology and Pharmacology, support its continued investigation as a pharmaceutical intermediate. However, researchers note the need for further studies to fully characterize its long-term safety profile.
The industrial applications of this compound are also expanding, with several patent filings in 2023-2024 describing its use in continuous flow chemistry processes. These technological advancements promise to improve the cost-effectiveness and sustainability of large-scale production, addressing one of the key challenges in bringing derivative therapeutics to market.
Looking forward, the scientific community anticipates that tert-butyl N-{2-(1R)-3-amino-1-hydroxypropylphenyl}carbamate will play an increasingly important role in the development of next-generation therapeutics. Its versatility as a building block for chiral pharmaceuticals, combined with recent synthetic and application breakthroughs, positions it as a compound of significant interest for both academic researchers and pharmaceutical developers. Future research directions likely include exploration of its potential in combination therapies and further optimization of its synthetic routes for industrial-scale applications.
2227897-09-6 (tert-butyl N-{2-(1R)-3-amino-1-hydroxypropylphenyl}carbamate) Related Products
- 1781913-69-6(2H-Pyran-2-ethanamine, tetrahydro-β-methyl-)
- 1696540-75-6(1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1H-imidazole-4-carboxylic acid)
- 2229118-33-4(6-(propan-2-yloxy)pyridin-2-ylmethanesulfonyl fluoride)
- 51355-86-3(3-Chloro-1-(chloromethyl)-5-methyl-1H-pyrazole)
- 9027-96-7(Citrate synthase)
- 1804838-51-4(Ethyl 2-(aminomethyl)-3-iodo-4-(trifluoromethoxy)pyridine-6-acetate)
- 1416372-87-6(7-bromo-5-fluoro-2-methyl-1H-benzimidazole)
- 17447-35-7((2R,3R)-4-((4-Chlorophenyl)amino)-2,3-dihydroxy-4-oxobutanoic acid)
- 2694722-38-6(N,1,5-trimethyl-1H-pyrazol-4-amine)
- 1234807-80-7(2-{2-[2-(1H-1,3-benzodiazol-1-yl)acetamido]-1,3-thiazol-4-yl}-N-methylacetamide)



